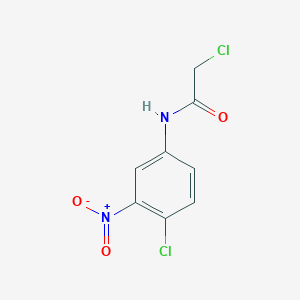

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYLYIONLWUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366186 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196935-03-2 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Abstract: This technical guide provides a detailed protocol for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis proceeds via a nucleophilic acyl substitution, specifically the N-acylation of 4-chloro-3-nitroaniline with 2-chloroacetyl chloride. This document outlines the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, and details the comprehensive analytical characterization of the final product using modern spectroscopic techniques. It is intended for researchers and professionals in chemical synthesis and drug development, offering insights into the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Foundational Principles: Reaction and Mechanism

The synthesis of the target compound is a classic example of N-acylation, a fundamental transformation in organic chemistry for forming robust amide bonds.[1] The core of this reaction involves the attack of a nucleophilic amine on a highly reactive acyl chloride. The presence of an α-chloro group in the resulting product provides a reactive site for subsequent nucleophilic substitutions, making it a versatile building block for more complex molecules.[1]

Overall Reaction Scheme

The synthesis is achieved by reacting 4-chloro-3-nitroaniline with 2-chloroacetyl chloride in the presence of a non-nucleophilic base, typically triethylamine (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) byproduct.

Caption: Overall synthesis of the target compound.

Mechanism of N-Acylation

The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-3-nitroaniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Proton Transfer & Elimination: The triethylamine base removes the proton from the nitrogen atom. Simultaneously, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.

-

Acid Scavenging: The generated hydrochloric acid (HCl) reacts immediately with triethylamine to form triethylammonium chloride, a salt that often precipitates from the reaction solvent and can be removed by filtration. This step is critical; without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the acylation of substituted anilines.[3][4]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |

| 4-chloro-3-nitroaniline | 635-22-3 | 172.57 | 20 | 3.45 g |

| 2-chloroacetyl chloride | 79-04-9 | 112.94 | 24 | 2.0 mL (2.71 g) |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 24 | 3.3 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~75 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | ~75 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |

| Ethanol | 64-17-5 | 46.07 | - | As needed for recrystallization |

Step-by-Step Experimental Procedure

Sources

An In-depth Technical Guide to 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, with the Chemical Abstracts Service (CAS) number 196935-03-2 , is a halogenated nitroaromatic compound. Its structure, featuring a chloroacetamide moiety attached to a dichloronitrophenyl ring, suggests its potential as a versatile intermediate in organic synthesis and a candidate for biological evaluation. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, potential applications in drug discovery, and essential safety protocols. The insights presented herein are curated to support researchers in leveraging this molecule for novel scientific pursuits.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Analogous Value | Source |

| Molecular Formula | C₈H₆Cl₂N₂O₃ | - |

| Molecular Weight | 249.05 g/mol | - |

| Boiling Point | 434.7±45.0 °C (Predicted) | [1] |

| Density | 1.579±0.06 g/cm³ (Predicted) | [1] |

| pKa | 11.10±0.70 (Predicted) | [1] |

The presence of two chlorine atoms and a nitro group significantly influences the electronic properties of the aromatic ring, making it electron-deficient. The amide linkage provides a site for hydrogen bonding, which can affect its solid-state structure and solubility.

Synthesis of this compound

A robust and reproducible synthesis of this compound can be achieved through the acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride. This method is analogous to the synthesis of similar halogenated acetamides and offers high yields.[2][3]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[2][3]

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-nitroaniline (10 mmol) and triethylamine (12 mmol) in 40 mL of chloroform.

-

Cooling: Cool the reaction flask to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (12 mmol) in 10 mL of chloroform to the stirred reaction mixture over 30 minutes. The slow addition prevents a rapid increase in temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic phase with 25 mL of water three times to remove the triethylamine hydrochloride salt and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the solid from an ethanol/water mixture to obtain the purified this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the chloroacetyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the phenyl ring. For a similar compound, N-(4-Chloro-2-nitrophenyl)acetamide, the aromatic protons appear between δ 7.59 and 8.77 ppm, and the acetyl protons at δ 2.29 ppm.[4]

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon, the aliphatic carbon bearing the chlorine, and the aromatic carbons. For N-(4-Chloro-2-nitrophenyl)acetamide, the carbonyl carbon appears at δ 169.0 ppm, and the aromatic carbons are observed between δ 123.4 and 136.3 ppm.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1670 cm⁻¹), the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and the C-Cl stretching (around 750 cm⁻¹).[5]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the related 2-chloro-N-(4-nitrophenyl)acetamide, the mass spectrum shows the molecular ion peak [M+] at m/z 214.[6]

Potential Applications in Drug Development

While direct biological studies on this compound are limited, research on structurally similar compounds provides strong indications of its potential utility.

Antimicrobial Activity

The fluoro-analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated notable antibacterial activity against Klebsiella pneumoniae, a pathogen known for its high rates of drug resistance.[2][3][7] This suggests that the chloro-derivative may also possess antimicrobial properties.

Furthermore, the fluoro-analogue exhibited a synergistic effect when combined with conventional antibiotics like meropenem and imipenem.[2] This suggests a potential role for these acetamides as adjuvants in combination therapies to combat resistant bacterial infections.

Caption: Potential synergistic antimicrobial effect of the compound with antibiotics.

As a Synthetic Intermediate

The chloroacetamide functionality is a versatile chemical handle for further synthetic transformations. It can serve as a precursor for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. For instance, the related compound 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is used in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), which has shown anticancer activity.[8]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally related compounds, the following precautions are recommended:

-

Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] May be harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash hands and any exposed skin thoroughly after handling.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Conclusion

This compound is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. The straightforward synthesis and the biological activity of its analogues make it an attractive scaffold for the development of novel therapeutic agents, particularly in the realm of antimicrobials. This guide provides a foundational understanding for researchers to explore the utility of this compound in their scientific endeavors, with a strong emphasis on safe and informed experimental practices.

References

-

PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Available from: [Link]

-

Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

-

MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

-

Revues Scientifiques Marocaines. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]

-

PubChem. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. rsc.org [rsc.org]

- 5. ijpsr.info [ijpsr.info]

- 6. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, a halogenated nitroaromatic compound with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, a detailed synthesis protocol, and its potential biological significance, offering insights grounded in established chemical principles.

Introduction: The Chemical Landscape of Substituted Acetamides

N-aryl acetamides are a class of organic compounds that form the backbone of many pharmaceuticals and biologically active molecules. The introduction of various substituents onto the N-phenyl ring and the acetyl group can dramatically alter the compound's physicochemical properties and biological activity. Halogenation, particularly chlorination, and the presence of a nitro group are common strategies in medicinal chemistry to enhance the efficacy and modulate the metabolic stability of drug candidates.

The target molecule, this compound, combines these features. The chloroacetyl group is a reactive moiety, capable of forming covalent bonds with biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors. The dichlorinated and nitrated phenyl ring further modulates the electronic properties and lipophilicity of the molecule, which are critical for its interaction with biological targets and its pharmacokinetic profile. This guide will provide researchers and drug development professionals with the foundational knowledge to synthesize, characterize, and explore the potential of this and related compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central amide linkage connecting a chloroacetyl group to a 4-chloro-3-nitrophenyl ring.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆Cl₂N₂O₃ |

| Molecular Weight | 249.05 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: These properties are computationally predicted and provide an estimate for guiding experimental design.

Structural Diagram

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through the acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride. This is a standard method for amide bond formation. The following protocol is adapted from a similar synthesis of a fluoro-analogue and is expected to yield the desired product with high purity.[1]

Materials and Reagents

-

4-chloro-3-nitroaniline

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

-

Water, deionized

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Rotary evaporator

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

In a 100 mL round-bottom flask, dissolve 4-chloro-3-nitroaniline (20 mmol, 3.45 g) and triethylamine (24 mmol, 3.34 mL) in 40 mL of anhydrous chloroform.

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

In a separate beaker, dissolve chloroacetyl chloride (24 mmol, 1.91 mL) in 10 mL of anhydrous chloroform.

-

Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 20 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1) mobile phase.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash three times with 25 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain a solid precipitate.

-

Recrystallize the crude product from an ethanol/water mixture to yield the purified this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the chloroacetyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.

-

Aromatic Protons (3H): Expected in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group is expected to be the most downfield.

-

Methylene Protons (-CH₂Cl, 2H): A singlet is expected around δ 4.2-4.5 ppm.

-

Amide Proton (-NH-, 1H): A broad singlet is expected in the range of δ 8.5-10.0 ppm, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule.

-

Carbonyl Carbon (-C=O): Expected around δ 164-168 ppm.

-

Aromatic Carbons (6C): Signals are expected in the range of δ 115-150 ppm. The carbons attached to the nitro and chloro groups will be significantly shifted.

-

Methylene Carbon (-CH₂Cl): Expected around δ 40-45 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption around 1670-1700 cm⁻¹.

-

N-H Bend (Amide II): A peak around 1520-1570 cm⁻¹.

-

C-N Stretch: Around 1200-1300 cm⁻¹.

-

NO₂ Stretch: Two strong absorptions, asymmetric around 1500-1550 cm⁻¹ and symmetric around 1330-1370 cm⁻¹.

-

C-Cl Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments.

-

[M]⁺: m/z ≈ 248 (with isotopic peaks at 250 and 252)

-

[M+H]⁺: m/z ≈ 249 (with isotopic peaks at 251 and 253)

Potential Applications and Biological Significance

While the specific biological activity of this compound has not been extensively reported, its structural analogues have shown promising antimicrobial properties.

Antimicrobial Activity

Derivatives of N-substituted 2-chloroacetamides are known to exhibit a range of biological activities, including antibacterial and antifungal effects.[2] The chloroacetyl moiety can act as an alkylating agent, potentially inactivating essential enzymes in microorganisms.

A closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae, a significant human pathogen.[1][3][4] This suggests that the title compound may also possess similar antibacterial properties. The presence of the chloro and nitro groups on the phenyl ring can enhance the lipophilicity and electronic properties of the molecule, which may improve its ability to penetrate bacterial cell membranes and interact with its target.

Drug Development Intermediate

Compounds with the N-(nitrophenyl)acetamide scaffold are also used as intermediates in the synthesis of more complex pharmaceutical agents. For instance, related structures are precursors in the synthesis of kinase inhibitors for cancer therapy.[5] The reactivity of the chloroacetyl group and the potential for further modification of the nitro group make this compound a versatile building block for the synthesis of novel drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many halogenated and nitroaromatic compounds, it is potentially toxic and irritating. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The starting material, 4-chloro-3-nitroaniline, is known to be toxic.[6]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and potential applications of this compound. The straightforward synthesis and the promising biological activities of its analogues make it an interesting compound for further investigation in the fields of medicinal chemistry and drug discovery. The provided protocols and predicted characterization data serve as a valuable resource for researchers embarking on the study of this and related molecules.

References

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available from: [Link]

-

Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. Available from: [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available from: [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed, 32877986. Available from: [Link]

-

PubChem. 4-Chloro-3-nitroaniline. Available from: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, Mass Spec) of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

An In-Depth Technical Guide to the Spectral Analysis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. We delve into the interpretation of predicted spectral data, supported by established principles of spectroscopy. Furthermore, this guide presents detailed, field-proven protocols for data acquisition, ensuring reproducibility and accuracy. The integration of expert insights and visual diagrams aims to equip the reader with the necessary tools to confidently analyze this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups and substitution patterns that give rise to a distinct spectroscopic fingerprint. The molecule contains two chlorine atoms and a nitro group, which significantly influence the electronic environment and, consequently, the spectral output. Understanding the interplay between the chloroacetamide side chain and the substituted phenyl ring is crucial for accurate spectral interpretation.

Visualizing the Core Structure

The following diagram illustrates the chemical structure of this compound, with key protons labeled for reference in the subsequent NMR analysis.

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI)

Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

-

-

Instrument Setup:

-

Set the mass spectrometer to operate in either positive or negative ion mode. For this compound, positive ion mode is likely to be successful due to the potential for protonation.

-

Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data over a relevant m/z range (e.g., 50-500 amu).

-

Acquire data for a sufficient duration to obtain a stable signal and a good quality averaged spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ in positive mode).

-

Analyze the isotopic pattern to confirm the number of chlorine atoms.

-

If fragmentation is induced (e.g., by increasing the cone voltage), analyze the fragment ions to support the proposed structure.

-

Integrated Analytical Workflow

A robust analytical strategy relies on the synergy of multiple techniques. The following workflow ensures a comprehensive and validated structural elucidation.

A Technical Guide to the Biological Activity of Substituted Acetamides

Executive Summary

The acetamide scaffold (CH₃CONH–) is a cornerstone in medicinal chemistry, valued for its synthetic versatility and its presence in numerous therapeutic agents.[1] Its ability to participate in hydrogen bonding and the ease with which its physicochemical properties can be modulated through substitution make it a privileged structure in drug design.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted acetamides, focusing on their applications as anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed protocols for their biological evaluation, and offer insights into future research directions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the acetamide scaffold for the creation of novel therapeutics.

Introduction to the Acetamide Scaffold

The acetamide functional group is characterized by a carbonyl group single-bonded to a nitrogen atom. Its unique value in drug discovery stems from several key features:

-

Molecular Recognition: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual capacity is fundamental for precise interactions with the active sites of enzymes and receptors.[1]

-

Physicochemical Modulation: The introduction and substitution of the acetamide moiety can significantly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Substitutions can be tailored to adjust properties like lipophilicity, which governs membrane permeability, and polarity, which can enhance aqueous solubility and bioavailability.[1]

-

Synthetic Accessibility: The amide bond is one of the most fundamental and well-understood linkages in organic chemistry, allowing for robust and versatile synthetic strategies to create vast libraries of substituted acetamide derivatives.[2]

These properties have led to the successful development of acetamide-containing drugs across a wide range of therapeutic areas, from common analgesics like paracetamol to highly specific enzyme inhibitors.[1][3]

Key Biological Activities & Mechanisms

Substitutions on the acetamide core give rise to a remarkable breadth of pharmacological activities.[4] The following sections explore the most significant of these, highlighting key compounds and their mechanisms of action.

Anticonvulsant Activity

Substituted acetamides are a well-established class of anticonvulsant agents. Research has shown that specific structural features are critical for their activity, often involving interaction with voltage-gated sodium channels or modulation of neurotransmitter systems.

Mechanism of Action: Many acetamide-based anticonvulsants function by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing associated with seizures. Others may act on different targets within the central nervous system. The pyrrolidine-2,5-dione ring, when incorporated into acetamide structures, has been identified as a crucial pharmacophore for anticonvulsant activity.[5]

Key Compounds & Structure-Activity Relationship (SAR): Studies on N-benzyl-2-acetamidopropionamide derivatives have demonstrated that potent anticonvulsant activity can be achieved by placing a small, substituted heteroatom moiety at a specific distance from the core structure.[6] For instance, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide, (R)-18, shows particularly high potency.[6]

Table 1: Anticonvulsant Activity of Representative Acetamide Derivatives

| Compound | Animal Model | Administration | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| (R)-18 | Mouse (MES Test) | i.p. | 4.5 | 6.0 | [6] |

| (R)-18 | Rat (MES Test) | p.o. | 3.9 | >130 | [6] |

| Phenytoin | Mouse (MES Test) | i.p. | 6.5 | - | [6] |

| Compound 14 | Mouse (MES Test) | i.p. | 49.6 | >10.1 | [7] |

| Compound 14 | Mouse (6 Hz, 44mA) | i.p. | 63.2 | >7.9 | [7] |

ED₅₀: Median Effective Dose for 50% of the population. MES: Maximal Electroshock-induced Seizure. i.p.: Intraperitoneal. p.o.: Oral.

Anti-inflammatory and Analgesic Activity

Acetamide derivatives are prominent in the field of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Mechanism of Action: The primary target for many anti-inflammatory acetamides is the COX-2 enzyme.[4] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation.[2] The acetamide nitrogen can form critical hydrogen bonds with amino acid residues within the enzyme's active site, leading to inhibition.[1]

Key Compounds & SAR: The incorporation of heterocyclic rings like pyrazole or thiazole into the acetamide structure has led to potent and selective COX-2 inhibitors.[4][8] For example, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide has shown significant anti-inflammatory potential.[2] The nature and size of substituents on these heterocyclic rings heavily influence both the potency and selectivity of COX-2 inhibition.[4]

Antimicrobial Activity

The structural versatility of acetamides has been exploited to develop novel agents against a range of microbial pathogens, including bacteria and fungi.[9]

Mechanism of Action: The mechanisms of antimicrobial action are diverse and depend on the specific substitutions. Some derivatives may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with other vital cellular processes in microbes.

Key Compounds & SAR:

-

Benzimidazole-based acetamides have shown promise, with arylthio-substituted compounds being particularly effective against Pseudomonas aeruginosa.[10]

-

Diphenylamine derivatives of 2-hydrazino-N, N-diphenylacetamide have demonstrated significant antibacterial and antifungal activity.[11]

-

Aurone derivatives bearing acetamido groups have shown broad-spectrum antimicrobial activity, with MIC values as low as 0.78 µM against certain pathogens.[12]

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Benzimidazole-based (2b-2g) | P. aeruginosa | 125 | [10] |

| Benzimidazole-based (2p, 2s, 2t, 2u) | C. krusei | 125 | [10] |

| Tetrazol-5-ylsulfanyl-acetamides (4f-h) | C. neoformans | High (>85% inhibition) | [13] |

MIC: Minimum Inhibitory Concentration.

Anticancer Activity

A growing body of research is focused on developing substituted acetamides as anticancer agents.[14] These compounds can target various pathways involved in tumor growth and survival.

Mechanism of Action:

-

Enzyme Inhibition: Certain acetamide derivatives act as inhibitors of enzymes crucial for cancer cell survival, such as Heme Oxygenase-1 (HO-1).[8][15] Overexpression of HO-1 is linked to poor prognosis and chemoresistance in many tumors, making its inhibition a viable antitumor strategy.[15]

-

Cytotoxicity: Many novel acetamides induce apoptosis (programmed cell death) in cancer cells. For example, imidazo[2,1-b]thiazole-based acetamides have shown potent cytotoxic activity against cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer).[16][17]

Key Compounds & SAR:

-

A series of novel N-(4-(3-aminophenyl)thiazol-2-yl)acetamide compounds have been found to be active against both sensitive and resistant cancer cells.[18]

-

Phenoxy acetamide derivatives have been identified as potent inducers of apoptosis in HepG2 cells.[17] One such compound exhibited an impressive IC₅₀ of 1.43 μM against this cell line.[17]

Table 3: Cytotoxic Activity (IC₅₀) of Selected Anticancer Acetamides

| Compound | Cell Line | IC₅₀ (µM) | Positive Control | Reference |

| Compound 5l | MDA-MB-231 | 1.4 | Sorafenib (5.2 µM) | [16] |

| Compound 5l | HepG2 | 22.6 | Sorafenib | [16] |

| Phenoxy Acetamide I | HepG2 | 1.43 | 5-FU (5.32 µM) | [17] |

| Phenoxy Acetamide I | THLE-2 (non-tumor) | 36.27 | 5-FU | [17] |

IC₅₀: Half-maximal inhibitory concentration.

Methodologies for Biological Evaluation

To validate the potential therapeutic activity of novel substituted acetamides, rigorous and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

Workflow for Drug Discovery and Evaluation

The process of identifying and validating bioactive acetamide derivatives follows a structured workflow, from initial high-throughput screening to preclinical evaluation.

Caption: General workflow for the discovery and development of acetamide-based drugs.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the cytotoxic (cell-killing) potential of novel acetamide compounds against cancer cell lines.[17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired human cancer cell line (e.g., HepG2, MDA-MB-231) under standard conditions (37°C, 5% CO₂).

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test acetamide derivative in DMSO.

-

Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for a positive control (e.g., Sorafenib, 5-FU) and a negative control (vehicle, i.e., medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)

The Maximal Electroshock (MES) test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[5][6]

Principle: A supramaximal electrical stimulus is applied to the animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. A potential anticonvulsant drug is expected to prevent or reduce the duration of this tonic extension phase.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult male Swiss mice (20-25 g). Acclimate the animals for at least one week before the experiment with free access to food and water.

-

Divide the animals into groups (n=8-10 per group). One group will serve as the vehicle control, while the other groups will receive different doses of the test acetamide compound. A positive control group (e.g., Phenytoin) should also be included.

-

-

Compound Administration:

-

Dissolve or suspend the test compound and the positive control in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the compounds via intraperitoneal (i.p.) or oral (p.o.) route. The volume of administration is typically 10 mL/kg.

-

Wait for the appropriate time for peak drug absorption (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.).

-

-

Induction of Seizure:

-

Apply a drop of saline solution to the animal's eyes to ensure good electrical contact.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a constant current shock generator.

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. The seizure is typically characterized by a tonic phase (flexion followed by full extension of the hindlimbs) and a clonic phase.

-

The endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this response.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

-

To assess neurotoxicity (a potential side effect), the median toxic dose (TD₅₀) can be determined using the rotarod test. The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's margin of safety.

-

Future Perspectives and Conclusion

The substituted acetamide scaffold remains a highly productive platform for the discovery of novel therapeutic agents.[8] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug development. Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., compounds with both anti-inflammatory and analgesic properties) is a growing trend. The acetamide scaffold is well-suited for creating such hybrid drugs.[2]

-

Targeted Drug Delivery: Conjugating acetamide-based drugs to targeting moieties or incorporating them into nanoparticle systems could enhance their efficacy and reduce off-target side effects.[4]

-

Combating Drug Resistance: Novel acetamide derivatives are being investigated for their ability to overcome resistance mechanisms in cancer and infectious diseases.[18]

References

- The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGigfwPgyOWitT95Vp0VIgCFUUM-j6F_c8EGL8HDXdmZ7MV_ul1vx0zDjVoEVjrGEmkFFs-2gd1nhq17mX4G6EkhNz2_bOP0sd_vZDUUfCr38d78fLJatrhdCYQv_M0YWuU7vHH3CZaPnS1To7u5hdP6Afx2krjFz62RV7K-x3dzw-8xkSIIvLRDR8hB2ApsmBOjiuvHANI3MzI8GB5ZNG-LwFF2Wo5v9U=]

- The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjuCRr74u7_lyxc_e6iyj8exwQ6HFRxQer5ugxoozGD0tGS9TGm2QniCULmKaNp9PuxOkBNr-DOp22I_ixLlJlzesSm7g-Yjf3yj2tbqOwskgUMua8g_h1V1uYJR9ASp6mqkRG7q07r7RwonI6ALwKk7g1Nq-xPuakVpcxBZGto8qu9pYumP4E0aa2P9tOnG_SBK3WnehF21tF8ONONzvMkc2WWaW-aww=]

- Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX8R7_CimFvazFBAfj1M5Oz9jVw1gsqjGwPy8Xu2acu2EaPYi3Bf0eYYBMOWkRWbLETZ4vVUqOg1WQVXw4dZk2Hw5HksSmElgCjSPrElGIeC7CESUYnQS1zmBEb4bWtbGBvKM-44UPmJJmzw==]

- An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Galaxy Publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWIokUAtGF-uvXy7odCp-RyXJzn6IsRPBFknlXIWyijhGU0aDQKqGwmLg4nj4cEaDQZ3dYUekIfEgkxToGgW0WJSuGt_n6bxAYLxnkBYSbK__86qgAIZszZ-Q6SLaCfM2vANyYefaDC_jT3j9lk-NUsyId_tXRvJnWQN_VX87KqzrXhITMk2UTkYFl0S_0py2k8RLBLSqhZWluT9_9SvuByxCRtI0BYjqIma12MC0=]

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcS926n4xPz8Ia0IJlcOogyM807qWSbTr-ihfhez7DsgkITP-zmGYvtEY62vn_jJnagzji4oVRh_KXIzV60PD4DYiUwlGtveru9HOH9BGEEPmOwpDncyNlLVJBU9b0d5pMgHj4eF9HyNQOnBI=]

- Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. (2013). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3eZOMqjytcUzQvWoNdsN5NzpyT9NonaJLiAeoaHzxoLBTTgIKBx2EM3zCh_AZZj8M0BPE5iuKCNLaRpcYEDLwmwfi92wZ0MKWufpIXJQ9czy60LcggDqPQ1uqn7xUWJq9BLI=]

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwN8XriXSxGcyDN3sDCCaYc-Lp-PjZTe9BwpNheAV_XHSDpBwcqhOQ5IoqWuxtYiTiZkjNkl2imAnC-afsqa2R4A0raTOQlyWTqPxpUpYaBy4Frssg_eqkS-vgACtY2qOYjw==]

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLjraE2FRXUqlyMl_QwnAwOKf1dp_3OBzNnuN2cKJWkxozIa3gZ7kP4Bda6lHCucaSNdPUVXHsGDaXR1IBCgAsYkCbkh5OCBGGAl3cK2CE1JS2ShUci_RWbuugOdD_uJWbuwbRcG3pvgaUvQ==]

- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzeCGtdhiLRGQ9bhxX7Sf3Bgl14ayn4wyvEyn6Yg_m-GHsuN6fX77faukEZyum56WtBWFNj7rNGvYo6Itr0f011LYgwHLIqwvJU3x3vUXCEIY7SlhmYvxI2P4sLq4UtFua0J--3JKvRz4e0_A=]

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHasIelwZyOFDBIqUObbXOY9csa3gG6pNDit7Ie8sBLEkqp-g1aIlHEkRZlCJ-ZDL1zXhLrxoviOeGKxEq92m5nwAnaj42kdzLBm9k2wGvFaP74Pti6E7Hv9bl2PWxXBIqLyjiz5LY2HEl3Wg==]

- Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. (2021). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMrKreV5pjfjIVcX3TsDj7rfyKAR9jSi1qKitmqtLCUnfNixdH1wmLxeZ6nMr8F7rgi6qL-_xP_KWmF_eXTaaeQW-gHa2E5wy1N4zACXP3--fyQXw0NzsPE8PCc8qWYLTy_tU=]

- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2020). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdayEBinJlGEcvU0pabOS4-DP7xfWVoMEYUCZSr2IVTpJ_pRiOkmfh5EwOukgLvoUrvUrV7GbUlakYroXIkYgK6Plq6eJskQeil7MAShpE199azDVeL_N14-nq1crpm0Mi8qcJdCRpC4USfsjyU7bHXBCJ]

- SYNTHESIS AND ANTIMICROBIAL PROPERTIES 2-(1-ALLYL-1H-TETRAZOL-5-YLSULFANYL)-ACETAMIDES. eVNUIR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwCrj2vOj9qsg7YTFTsB01Vz9zLxUZBOJNhVtpE32SKeQSrwF32__taK3UB_5VjPSuqFr05Jy2DukJ4fpog3PqTv-vl7_pPHnNFL727agUgDdoi_xZsW0hayGtCNwphtNzkNv-IoFv6hTskWIUQOYgQMIgqnqWb45g]

- Application Notes and Protocols for Antimicrobial and Antifungal Screening of Acetamide Derivatives. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxzRJ6L-ZyafVyRzaiomSYP02CDQS6RDQUT7zFHMADt0Cb29MTZQxGn4lKitYzVXfslX0TVyLTGF-SVNh0HpWFWfSDcc-aonPX52YyBKOmffr15xG4apNRQrRx1GHuz9li-R4c4iZDbrkfepa4hiojR0_DAH2wbpBgOEwiSdFYTjnYxNcRqd4gJzreMV8HqWoiMXgdV8A8MT8u1aoHA0CN2rD0Fj8DO49yRpm3MH72aR7PHiS9lJEizVQA3xVDCME=]

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2022). Archives of Pharmacy Practice. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqux530kwQyGRzrxcsS4C1B7Yxlb_mVxLXuBfjTNkGHiOcrXCo5BVOJH7Vo-2uIScZJAN8zaLzQAy3Cm30p5tdyAQ6m9MWEdgwTAzGWHYquv3TVme73RFS92orSdJT3UUNPt_3sFLplzpDNLFPniCOh1Cs4zISZhjwneJOA7F0AgH9jAi6bNPZW5J_7FB1rJLCg9m4olQFcC6shdD5VjBUdayo5DpQ-WvOus898Jrz]

- Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGyi5sm9dxkJv-ptY2pdrN8M_jyLcd6MDf8RSgjqCEknJKmc66KmQEGiI1FSGyDNgLXSK4fNgGDt0Rx5l0Jm19prT1myoj0xRIyly6GQELJwV8-YmG-LGcq7B1phNW1NByMtohONYqHYDIhY2cCDJzdDvTjOceR8Tfa6__SIXHPJgXWn3cOLbWPC2bQ_3cSsHMVa2eAEY50a3kNIFUFztd5iO6nj7k0A9urCut3cIpRTTmRUPnd8rguuobaZD2KA==]

- Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXk1aGo47kPjENyT_uKzD1C2EuWddbm0Ha9NVuhEJOu7Bn_DqpkAXst3l8ojsd3r87S5_80B5zlmIfMoJ0sCSUuHgsc7CCg3Vqz4gGZq-YDeL7wRZp-eEPN0k-yS9tVIPTZyvYtfdVtu0bCw==]

- Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. (2021). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTrhSDiyAUwZ5oGa7xt5XVa5BdXEadZsbYJwUihvsf9xX9oOT6QTwtOMyNzFNtsFspuU_qg6eIPGmPIlL_vL0bvSW1BIX9YW6v4Ye78mpaMQfiJ0fIuYEWV7GOIkVGy1kjz7525bLc4Bjog3Fjhc=]

- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8FwJ3cRXqAdgNTGNzWsCFQHeayCz0EkeSf8pqmhwqkbT8OGH8Uk8xmg6CLa0RSJhtYkPtZ1H-tSA_YkV1I3XcK_IJFD4SACHq61dtK_HHdClzBoj1_4g5sGDwuln2Y7CPIZU=]

- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg_7LSGD8kBzF5PgW3mq2NrOLLlIKwqanXG2KtHda1Fn4t90Seaux7sn8mkl6oNzfzI3wt-Nt2qUlEtOVk3wnIc3mniw0wsYgIAsiS8DJSjtLMICGH_Prhblj7aM646XsDfIZWDR1OcCX8Azk=]

- What is Acetamide used for? (2024). Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNqknKwD65DPeaD7-ozLyZVL6oRx34IaezPOZBecKiR3AG9Yay6dqldOnrqKfwxqJiwYmIIuY1k-szgI16ZnknVKLVYfEcbxud4KlSl0i8YbLI9ePSas27YQyxsIi3G4Ov8KmzjWV2uah8IQkR3m3bshg9VB1sIOc=]

- Unraveling the Structural Secrets to Anticonvulsant Activity in N-tert-butyl-2-acetamidobenzamide Analogs and Related Compounds. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr8lCM_-L1t5JJmV07SsAVl3YOn0uB6yPNgm1MVM1CC3kK5S7vbRHwLqTFWogzxQ6p8_7iS2eIfmhWMQ9qpbfD4IlCNlE47LwYDcdCkgrYY6IIRLNejpVhDunx9JiuTqtrtQh5AlcTPFqlYXP_CfQQfaxwbTh_xqwBKfmSPM1BT_Z1M5KUBbMSz4XokLnSDD3tTO2D_lqHkYkOKJ7sewAw3nIX95RYiRrJ64qHnOgR_fNnAnyE59G5xYKfd7pWgz0QQz7ubnZlauAYD0UZfjvvPZUZu-CWvRxEABoA]

- Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9weARhNSEkppUR2gOSrfrcqa-YSVjFn_hPgCg85OTqRMPATHI34f1e1jvUUatHZPfA1gp17aMG6Tv_Z_z6lUwlpn-yWnDMxDbzKeZ7BIkZ84sZDnCwW6cXIs87hzMFBK_Y1T1K8o_zMKCoqTx7YWtC9Wll2YPZgpqckdEaOv3_fU_UmjvgYLw]

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2012). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERc3LSk-5zQJvRlJu8ZUi3IXeLEM12NGtGdOS8JS2CkH87WdsdmfJ7y6wDFJ8AlSPyoL7ElgJm_xhRABClxe6iqPeUYYnHWSi8RgExuigyyxzuiue4zzylkUFocqTZmFQdyvb9lMEDyePz-g==]

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETcFDHzlqh3bKd1dWnpRttU-jY9iqvqYzqVZCB205LeKLglKUB_bYWV8qjHb1j2jOmzENO_kwqCqXrAMUGMXQ0ktByy4SX8r5k0SM6T9YxF_XXthO67yzRAnCUdHr8-9HLU98=]

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvRelSJgvN4Xh0OEQqe2Cqa6FynXCGL621tj83MbJPJhIHAObRgf84ximOLaeSGDnG9j8KJrZL4q2Di5WZpIFcp_k7ng9H1nU-9rpk6Vf3R2a2IwbtuY0CjjTcUFrBCsa2VaU]

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETDErBzR2t2fMuTP265SRXGVW4UAj4tzpzYpXg_G3cFmlICuANbUIngSTV-qburDy8nYOnIKt81GCXxFGQ5nPWODDqvOgCpEGzEfAsMiF-pflogFjHiWLEMHJoB-O1OdIdh5U=]

- Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. (2014). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmN1zllEkEnoTDUecCi1QI3cd6H1S2xgscujDCVixP9bbKaQtM4MiUYYmpUaiF4PO9uCrUvUJ0cjVbX3_39tAZNJVaYLP8mRSIFVGWYrCln7bV9owCWwO1RolpW9vBxLy4My3KyBjMS5Kxu1Sq8F3Km6nkFHzkXhTCln_VAOfZI72wQg88NRa1AUiJgY5XS6Mf3cGiNnNNMkMq0K9uyG7JjesgQC9NK6ALJH8WuyL1jabQFIeKYsXG9mjoX7VWlvBKiuqonltkjhvyfDiAdpOxV5PLSuWcwj4g7_vRLhPywLP8xZsuOnG1dr7uvRdB3Gy9Zfqa3g==]

- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2020). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER7JWh-tdbivDBAWozi3frveICe2OpxYZA4xpcciWbh-YqffP4UtZ8BjflMs8GhXZVhmC6IbKQs_BAzUQ57YbdHVdGmSAaZ8qV-Bt1DVj7BJJmTNRnsQMSDzOHPkeFbS8IGUTw5vwehQ84iAxc8t0tIKx20p1k9Vd4YfLnShIB1aALNqFEFbl23zHr-10_dWrg_sfEcksENY00O7T_7qmusowGu4gBCUaFhHJL3m19iMrrp1AAIUe1MB-Z8r1TJvIYWki9oGmTInFo01pXVfRHHJ19UH-fR25kA==]

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVz63ToVSsuyyN8zSPnjLGPz42VhmBFzfsmQi2X9iubIGQF2COMNpYE1km915E_RGm-mxR4T6mnILt1t9O8XcONwXKxpt1Cdlcp4wvLi06OglnHiaii0bl5Z7S6fBOALOkwa22jCrTPGkdKzlKFo7qXrNo9prSPEPsMr6LguA5kn1kEj5hSa5ajUTGBQrxQ2C8br-sWpnHXHnHyc5_CVFhw6BI4LOHtkfdASHIy4dnsjJ7wxb3W9S1PqIzCby2DvF3sz857Rkjm4dRdcxliDX7p1xIfmUqVlLUXDJkim0mRSqP7A==]

- Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs. (1980). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8CpXWU-n0v5rnHw60ZWWtDH3T0nQFHJW4oFhi7TkHfHPEG17fEy6G9ALys4QyY-GJ2NydjLvMBWwThvx-uBQu89AEEcCeRlnOClnKJaDH-IV3eCNWHWuYehIkg-Zw5zDuAQ==]

- Synthesis and Biological Activity of Acetamides Containing Pyridazinones. CNKI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUkgdzNg0wDpmPkUyWl-JHyw7OWCaGacW0GWCwF0YaFxDEE5FtBZ6kTKzlqDmmS8pTRy4xJ-67lxGuoQW8cvPNgHJpuIpQeOXvYrV6ieslHx8bi8jyXSLCNcgTdCOwQFxXX_LunmqRRUo_dWxYXarvmqXzf3HtpD-J5kHysfvmBz6Fuofwo6Scee6ygnFL4t6-T6GtQ7nkfAvvjcSFMSeGHoWLcFQwT-n8CmvCUikB3gfDUtSapoJzGpArUu8=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. archivepp.com [archivepp.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. galaxypub.co [galaxypub.co]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 14. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, a versatile yet specialized chemical intermediate. While direct and extensive literature on this specific molecule is limited, this document consolidates established chemical principles and data from closely related analogues to offer a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its synthesis, elucidate its chemical reactivity, predict its spectroscopic characteristics, and discuss its potential applications as a building block in the synthesis of more complex molecules. The protocols and data presented herein are based on established methodologies for structurally similar compounds, providing a robust framework for its practical application in the laboratory.

Introduction: The Unseen Workhorse of Synthetic Chemistry

In the vast landscape of organic synthesis, the strategic importance of bifunctional intermediates cannot be overstated. These molecules, equipped with multiple reactive sites, serve as critical linchpins in the construction of complex molecular architectures. This compound is a prime example of such a scaffold. Its structure, featuring a reactive chloroacetyl group and a substituted nitroaromatic ring, offers a dual-pronged approach for synthetic transformations. The chloroacetamide moiety acts as a potent electrophile for alkylation reactions, while the nitro and chloro substituents on the phenyl ring can be manipulated to introduce further diversity, making it a valuable precursor in medicinal chemistry and materials science. This guide aims to illuminate the synthetic potential of this intermediate, providing a technical foundation for its effective utilization.

Physicochemical & Spectroscopic Profile

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₅Cl₂N₂O₃ |

| Molecular Weight | 249.05 g/mol |

| Appearance | Expected to be a pale yellow to brown crystalline solid. |

| Solubility | Likely soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane. Sparingly soluble in alcohols and likely insoluble in water. |

| ¹H NMR (Predicted) | - A singlet for the methylene protons (CH₂) of the chloroacetyl group, expected around δ 4.0-4.5 ppm.- Aromatic protons appearing as a set of doublets and a doublet of doublets in the δ 7.5-8.5 ppm region, characteristic of a 1,2,4-trisubstituted benzene ring.- A broad singlet for the amide proton (NH) at δ 9.0-10.0 ppm. |

| ¹³C NMR (Predicted) | - A signal for the methylene carbon (CH₂) around δ 40-45 ppm.- A signal for the amide carbonyl carbon (C=O) in the δ 160-165 ppm range.- Aromatic carbon signals between δ 120-150 ppm, with quaternary carbons (bearing Cl and NO₂) showing distinct chemical shifts. |

| IR Spectroscopy (Predicted) | - A sharp absorption band for the N-H stretch around 3250-3350 cm⁻¹.- A strong carbonyl (C=O) stretch of the amide I band near 1670-1690 cm⁻¹.- Asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.- A C-Cl stretching vibration in the 600-800 cm⁻¹ region. |

| Mass Spectrometry (Predicted) | - A molecular ion peak (M⁺) at m/z 248 and 250, with an isotopic pattern characteristic of two chlorine atoms.- Common fragmentation patterns would involve the loss of the chloroacetyl group and subsequent fragmentation of the aromatic ring. |

Synthesis of this compound: A Validated Protocol

The synthesis of N-aryl-2-chloroacetamides is a well-established transformation in organic chemistry. The following protocol is a representative procedure adapted from methods used for structurally similar anilines. The underlying principle is the acylation of the primary amine of 4-chloro-3-nitroaniline with chloroacetyl chloride.

Reaction Scheme

Caption: General synthesis of the target intermediate.

Step-by-Step Methodology

Materials:

-

4-Chloro-3-nitroaniline

-

Chloroacetyl chloride

-

Triethylamine (or an inorganic base like sodium carbonate)

-

Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DCM or ethyl acetate (approximately 10 mL per gram of aniline).

-

Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. If using an inorganic base like sodium carbonate, add it as a fine powder (1.5-2.0 eq).

-

Cooling: Cool the stirred mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Add chloroacetyl chloride (1.05-1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the cooled mixture via a dropping funnel over 20-30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

If ethyl acetate was used, dilute the reaction mixture with more ethyl acetate and wash as described above.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

-

The Role as a Chemical Intermediate: Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from its bifunctional nature. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the aromatic ring offers sites for further functionalization.

Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity is the Sₙ2 displacement of the chloride ion from the acetyl group. This makes the compound an excellent precursor for attaching the N-(4-chloro-3-nitrophenyl)acetamido moiety to various nucleophiles.

Caption: General nucleophilic substitution pathway.

Common Nucleophiles and Their Applications:

-

Thiols (R-SH): Reaction with thiols leads to the formation of thioethers. This is a common strategy in the synthesis of various biologically active compounds, including enzyme inhibitors.

-

Amines (R₂NH): Amines readily displace the chloride to form α-amino acetamides, which are precursors to peptidomimetics and other nitrogen-containing heterocycles.

-

Alcohols/Phenols (R-OH): In the presence of a suitable base, alcohols and phenols can form α-ether linkages, a motif found in some classes of pharmaceuticals.

Transformations of the Aromatic Ring

The nitro and chloro substituents on the phenyl ring provide further opportunities for synthetic elaboration:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This newly formed amino group can then be used for a variety of subsequent reactions, such as diazotization, acylation, or as a nucleophile in ring-forming reactions. This is a key step in the synthesis of many benzimidazole-containing drugs.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group on the aromatic ring is activated by the ortho-nitro group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles directly onto the aromatic ring, further expanding the molecular diversity that can be generated from this intermediate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following precautions should be taken based on the known hazards of structurally related chloroacetamides and nitroaromatics:

-

Toxicity: Chloroacetamides are generally considered to be toxic and irritants. They can be harmful if inhaled, swallowed, or absorbed through the skin. Nitroaromatic compounds can also be toxic.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Innovation

This compound represents a strategically important, albeit under-documented, chemical intermediate. Its value lies in the orthogonal reactivity of its chloroacetyl and substituted nitroaromatic moieties. By leveraging established synthetic methodologies, researchers can confidently prepare and utilize this compound as a versatile building block for the synthesis of a wide range of complex molecules, particularly in the pursuit of novel pharmaceuticals and functional materials. This guide provides a foundational understanding and practical framework to unlock the synthetic potential of this valuable intermediate.

References

Due to the limited direct literature on this compound, the references provided are for analogous compounds and general synthetic methods that form the basis of the information presented in this guide.

-

Synthesis of N-Aryl Chloroacetamides: A general procedure for the synthesis of N-substituted chloroacetamides is described in various sources. A representative example can be found in: Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]

-

Reactivity of Chloroacetamides: The use of chloroacetamides as alkylating agents is a fundamental reaction in organic synthesis. An example of its application in forming thioethers can be found in: El-Sayed, N. N. E., et al. (2018). Synthesis, antimicrobial evaluation and molecular docking of new thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1157. [Link]

-

Reduction of Nitroaromatics: Standard procedures for the reduction of nitro groups are widely documented. A relevant example in a similar chemical context is provided in: Varala, R., et al. (2007). A simple and efficient method for the reduction of aromatic nitro compounds using recyclable zinc dust/ammonium formate in methanol. Journal of the Brazilian Chemical Society, 18(1), 143-146. [Link]

-

Nucleophilic Aromatic Substitution: The principles of SₙAr reactions are covered in standard organic chemistry textbooks. A specific example involving a chloro-nitroaromatic compound can be found in: Kumar, S., et al. (2016). A review on the synthesis and therapeutic potential of benzimidazole derivatives. Mini-Reviews in Medicinal Chemistry, 16(11), 894-912. [Link]

-

Safety Data for Analogous Compounds: Safety information for structurally similar compounds can be found in chemical supplier databases. For example, the safety data sheet for 2-Chloro-N-(4-nitrophenyl)acetamide is available from various suppliers. An example can be accessed through PubChem: PubChem. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Chloro-N-phenylacetamide Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The chloro-N-phenylacetamide core is a deceptively simple scaffold that has proven to be a remarkably versatile starting point for the discovery of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the contemporary research landscape surrounding these derivatives. We will dissect the rationale behind their design, detail robust synthetic methodologies, and present a critical analysis of their burgeoning therapeutic potential, spanning from antimicrobial and herbicidal applications to novel CNS-active and anticancer agents. This document is intended to serve as a comprehensive resource, empowering researchers to navigate and contribute to this exciting and rapidly evolving field.

Introduction: The Enduring Appeal of the Chloro-N-phenylacetamide Moiety

The 2-chloro-N-phenylacetamide structure, while seemingly unassuming, possesses a unique combination of chemical features that make it a privileged scaffold in medicinal chemistry and agrochemical research. The presence of a reactive chloromethyl group provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of chemical space. Furthermore, the amide linkage and the phenyl ring offer opportunities for establishing crucial interactions with biological targets.

Historically, this class of compounds has been extensively utilized in the development of herbicides.[1] However, recent years have witnessed a renaissance in the exploration of chloro-N-phenylacetamide derivatives for a much broader range of therapeutic applications. This resurgence is driven by a deeper understanding of their mechanisms of action and the application of modern drug discovery techniques, including computational modeling and high-throughput screening. This guide will illuminate the path from rational design to the synthesis and evaluation of novel derivatives with significant therapeutic promise.

Rational Design and Synthesis: From Concept to Compound

The journey to discovering novel chloro-N-phenylacetamide derivatives begins with a clear understanding of the intended biological target and the application of rational design principles. The versatility of the scaffold allows for a modular approach to design, where different components of the molecule can be systematically varied to optimize activity and selectivity.

Core Synthetic Strategy: The Workhorse Acylation Reaction

The most prevalent and reliable method for the synthesis of the chloro-N-phenylacetamide core is the acylation of a substituted aniline with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of 2-chloro-N-(substituted-phenyl)acetamide

-

Dissolution: Dissolve the desired substituted aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or an inert aprotic solvent like dichloromethane (DCM).

-

Base Addition: Add a base, such as sodium acetate (1.2 eq.) or triethylamine (1.2 eq.), to the solution.

-

Acylation: Cool the reaction mixture in an ice bath and add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the purified 2-chloro-N-(substituted-phenyl)acetamide.[1]

Causality behind experimental choices: The use of a base is critical to scavenge the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive. The dropwise addition of chloroacetyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Diversification Strategies: Building Complexity and Novelty

The true power of the chloro-N-phenylacetamide scaffold lies in the ability to introduce a wide array of functional groups through modification of the core structure. This is often achieved by nucleophilic substitution of the reactive chlorine atom or by incorporating additional moieties onto the phenyl ring.

A notable example is the synthesis of novel N-phenylacetamide derivatives containing a 4-arylthiazole moiety, which have demonstrated potent antibacterial and nematicidal activities.[3][4] The synthesis of these more complex derivatives often involves a multi-step approach.[4]

Caption: Computational workflow for SAR elucidation.

Key SAR Insights

Systematic modifications of the chloro-N-phenylacetamide scaffold have yielded valuable SAR insights:

-

Substituents on the Phenyl Ring: The nature, position, and size of substituents on the N-phenyl ring can have a profound impact on biological activity. For instance, in a series of antibacterial derivatives, substitutions on the phenyl ring were found to significantly influence their inhibitory effects. [3]* Modifications at the Chloromethyl Position: Replacing the chlorine atom with various nucleophiles has been a successful strategy for generating libraries of diverse compounds with a wide range of biological activities. [5][6]* Hybrid Molecules: The concept of creating hybrid molecules by linking the chloro-N-phenylacetamide scaffold to other pharmacophores has led to the discovery of compounds with enhanced or novel activities. [7]

Conclusion and Future Directions